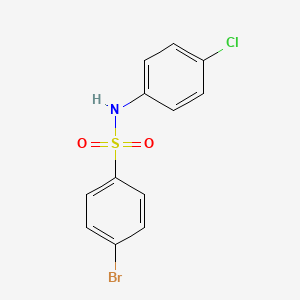

4-bromo-N-(4-chlorophenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-N-(4-chlorophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrClNO2S/c13-9-1-7-12(8-2-9)18(16,17)15-11-5-3-10(14)4-6-11/h1-8,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNXSXYIOBRJOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-chlorophenyl)benzenesulfonamide typically involves the reaction of 4-chloroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the amino group of 4-chloroaniline attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-chlorophenyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that 4-bromo-N-(4-chlorophenyl)benzenesulfonamide exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including:

- HeLa Cells : Demonstrated an IC50 value of approximately 4.22 μM, highlighting its potential as a chemotherapeutic agent.

- Breast Cancer : Exhibited cytotoxic effects against MCF-7 cells, with ongoing studies exploring its mechanism involving apoptosis induction through modulation of Bcl-2 and Bax proteins.

Antimicrobial Properties

This compound also shows promise as an antimicrobial agent. Preliminary studies suggest it may possess activity against certain bacterial strains, although detailed investigations are required to fully characterize its spectrum of activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed crucial insights into how modifications to the sulfonamide moiety can enhance biological activity. Key structural features influencing efficacy include:

| Feature | Importance |

|---|---|

| Bromine Substitution | Enhances lipophilicity and cellular uptake |

| Chlorine Atom | Potentially increases binding affinity to targets |

| Sulfonamide Moiety | Essential for overall biological activity |

In Vitro Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing a dose-dependent response with significant apoptosis induction.

Combination Therapy Research

- Synergistic Effects : Research has indicated that this compound can be used in combination with other chemotherapeutic agents, enhancing overall efficacy and reducing potential resistance mechanisms in cancer cells.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Crystallographic Differences

The substitution pattern on the benzene and phenyl rings significantly impacts molecular conformation and intermolecular interactions. Key comparisons include:

| Compound | Substituents | Molecular Weight (g/mol) | Dihedral Angle (°) | Key Structural Features |

|---|---|---|---|---|

| 4-Bromo-N-(4-chlorophenyl)benzenesulfonamide | Br (C6H4), Cl (C6H4) | 346.52 | 41.17 | U-shaped conformation; N–H⋯O hydrogen bonds |

| 4-Bromo-N-(4-bromophenyl)benzenesulfonamide (II) | Br (C6H4), Br (C6H4) | 416.08 | 38.5 | Smaller dihedral angle; enhanced halogen interactions |

| 4-Bromo-N-(4-nitrophenyl)benzenesulfonamide (III) | Br (C6H4), NO2 (C6H4) | 357.18 | 32.6 | Electron-withdrawing NO2 reduces dihedral angle |

| N-(4-Bromophenyl)benzenesulfonamide | H (C6H5), Br (C6H4) | 296.16 | N/A | Simpler structure; lacks bromine on benzene |

- Dihedral Angles: Electron-withdrawing groups (e.g., NO2) reduce dihedral angles compared to halogens (Br, Cl), altering molecular packing and solubility .

- Halogen Interactions : Bromine and chlorine substituents enhance halogen bonding, influencing crystal stability .

Biological Activity

4-Bromo-N-(4-chlorophenyl)benzenesulfonamide is a sulfonamide compound notable for its diverse biological activities, particularly in medicinal chemistry. The compound's structure features a sulfonamide functional group attached to a phenyl ring with bromine and chlorine substituents, which enhance its lipophilicity and potential interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H10BrClN2O2S

- Molecular Weight : Approximately 331.64 g/mol

The presence of halogen substituents (bromine and chlorine) significantly influences the compound's biological activity by affecting its interaction with various enzymes and receptors.

This compound exhibits its biological effects primarily through the following mechanisms:

- Inhibition of Carbonic Anhydrases : The compound acts as an inhibitor of carbonic anhydrases, enzymes that play crucial roles in physiological processes such as respiration and acid-base balance. Studies indicate that sulfonamide derivatives can inhibit various isoforms of these enzymes, suggesting therapeutic potential in conditions like glaucoma and edema.

- Antimicrobial Activity : Research has shown that compounds similar to this compound possess antimicrobial properties. For instance, derivatives have been evaluated for their efficacy against mycobacterial strains, demonstrating significant activity compared to standard antibiotics .

- Anticancer Properties : Preliminary studies suggest that this compound may also exhibit anticancer activity. The structural characteristics allow for interactions with cancer-related pathways, although more targeted research is needed to confirm these effects .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Case Studies

-

Antimicrobial Efficacy Against Mycobacteria :

A study conducted on novel benzenesulfonamide derivatives demonstrated that compounds structurally related to this compound exhibited strong antimicrobial activity against mycobacterial strains, outperforming some conventional antibiotics . -

Inhibition Studies on Carbonic Anhydrases :

Molecular docking studies indicated that this compound forms hydrogen bonds and hydrophobic interactions within the active sites of carbonic anhydrases, elucidating its mechanism as an effective inhibitor . -

Cytotoxicity Assessment :

In vitro assays assessing cytotoxicity revealed that certain derivatives showed promising profiles against cancer cell lines, warranting further investigation into their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-N-(4-chlorophenyl)benzenesulfonamide?

- Methodological Answer : The compound can be synthesized via sulfonylation of 4-chloroaniline with 4-bromobenzenesulfonyl chloride. Key steps include:

Nucleophilic substitution : React 4-chloroaniline with 4-bromobenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., pyridine) to form the sulfonamide bond .

Purification : Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC or TLC .

- Key Considerations : Monitor reaction progress using -NMR to detect the disappearance of the sulfonyl chloride proton (~3.5 ppm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve the crystal structure to confirm bond angles, hydrogen bonding (e.g., N–H⋯O interactions), and molecular packing .

- NMR Spectroscopy : Use - and -NMR to identify aromatic protons (6.5–8.5 ppm) and sulfonamide functional groups. -NMR is irrelevant here but may apply to fluorinated analogs .

- Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns (e.g., bromine’s 1:1 doublet) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer :

- Enzyme Inhibition : Screen against serine proteases or kinases using fluorogenic substrates. IC values can be determined via kinetic assays .

- Drug Design : Use as a pharmacophore scaffold. Modify the bromine or chlorophenyl groups to enhance binding affinity in structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and reactivity of this compound?

- Methodological Answer :

- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to predict transition states and intermediates for sulfonylation. Tools like Gaussian or ORCA can model electron density changes .

- Machine Learning : Train models on existing sulfonamide reaction data to predict optimal solvents, temperatures, or catalysts. Validate with experimental yields .

Q. How to resolve discrepancies in reported biological activity data across studies?

- Methodological Answer :

- Data Normalization : Standardize assay conditions (e.g., pH, temperature) and control groups. Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

- QSAR Modeling : Corrogate structural features (e.g., electronegativity of bromine) with bioactivity outliers. Adjust substituents to test hypotheses .

Q. What challenges arise in achieving regioselective bromination of the benzenesulfonamide core?

- Methodological Answer :

- Directing Groups : The sulfonamide group acts as a meta-director. To favor para-bromination, introduce electron-withdrawing substituents (e.g., nitro groups) temporarily .

- Lewis Acid Catalysis : Use FeBr or AlCl to stabilize transition states. Monitor regioselectivity via -NMR coupling constants .

Q. What strategies improve scalability while maintaining purity in large-scale synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.